7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with a benzylpiperazine substituent at the C7 position. This compound belongs to a broader class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and receptor antagonism . Its molecular formula is C₂₆H₂₈N₄, with an average mass of 396.538 Da and a single isotopic mass of 396.231397 .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-19-17-23(29-15-13-28(14-16-29)18-21-9-5-3-6-10-21)30-25(26-19)24(20(2)27-30)22-11-7-4-8-12-22/h3-12,17H,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWWXJQFIFQBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 321.41 g/mol
The structural features that contribute to its biological activity include the benzylpiperazine moiety and the pyrazolo[1,5-a]pyrimidine core, which are known for their interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have demonstrated the ability to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This suggests that the compound may also affect autophagic flux in nutrient-deprived conditions, potentially targeting cancer cells more selectively than normal cells .
- Receptor Interactions : The benzylpiperazine component is known to interact with various neurotransmitter receptors, which may contribute to neuropharmacological effects. Studies have shown that benzylpiperazine derivatives can act as antagonists or agonists at specific receptor sites, influencing pathways related to mood and cognition .
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines. The mechanism involved mTORC1 inhibition and modulation of autophagy under varying nutrient conditions .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Case Study 2 : Research on related benzylpiperazine compounds has shown efficacy in modulating serotonin and dopamine pathways, indicating a possible role in treating depression and anxiety disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Benzyl Group Influence : The presence of a benzyl group enhances binding affinity for target receptors compared to simpler piperazine derivatives.
- Dimethyl Substitution : The dimethyl groups on the pyrazolo ring contribute to increased lipophilicity and cellular permeability, facilitating better bioavailability.
| Feature | Influence on Activity |
|---|---|
| Benzyl Group | Increases receptor affinity |
| Dimethyl Substitution | Enhances lipophilicity |
| Pyrazolo Core | Essential for anticancer activity |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research has indicated that derivatives of pyrazolo-pyrimidines exhibit antidepressant effects. For instance, studies have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, leading to improved mood-regulating properties.
-
Anticancer Properties
- Compounds similar to 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
-
Neuroprotective Effects
- Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives can exhibit antimicrobial properties against certain bacterial strains, suggesting potential for development as antibacterial agents.
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo-pyrimidines and tested their effects on serotonin reuptake inhibition. The compound showed significant activity comparable to established antidepressants .
Case Study 2: Anticancer Activity
A recent investigation evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in the Pyrazolo[1,5-a]pyrimidine Core
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituents at the C3, C5, and C7 positions. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Pharmacological Potential
- The benzylpiperazine substituent in the target compound confers CNS penetration, making it a candidate for stress-related disorders .
- 7-Trifluoromethyl derivatives demonstrate broad-spectrum bioactivity, with compound 6j (3-dibenzo[b,d]thiophenyl) showing 92% yield and promising antimicrobial properties .
Limitations and Challenges
Q & A
Q. What are the common synthetic pathways for 7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles under reflux conditions (e.g., ethanol or methanol) to form the pyrazolo[1,5-a]pyrimidine core .
- Substitution : Introduction of the 4-benzylpiperazine moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for optimizing yield (reported 60–75%) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring integration. Aromatic protons typically appear at δ 7.2–8.1 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks align with theoretical values (e.g., [M+H] at m/z 454.23) .
- X-ray crystallography : Resolves crystal packing and confirms planarity of the pyrazolo-pyrimidine core .
Q. What preliminary biological activities have been reported?
Pyrazolo[1,5-a]pyrimidines exhibit:
- Kinase inhibition : Moderate activity against CDK2 (IC ~1–5 μM) due to π-π stacking with ATP-binding pockets .
- Anticancer potential : In vitro cytotoxicity (IC 10–50 μM) in HeLa and MCF-7 cell lines via apoptosis induction .
- Solubility challenges : Low aqueous solubility (<10 μg/mL) limits in vivo testing without formulation aids (e.g., PEG-400) .
Advanced Research Challenges
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding modes with CDK2 or EGFR kinases. For example, the benzylpiperazine group may occupy hydrophobic pockets, while the pyrimidine core forms hydrogen bonds .
- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with IC values to prioritize derivatives .
- ADMET prediction : Tools like SwissADME assess logP (~3.5) and CYP450 inhibition risks, guiding structural modifications .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in cytotoxicity (e.g., variable IC across studies) arise from:
- Assay conditions : Serum concentration (e.g., 5% vs. 10% FBS) affects compound stability. Standardize protocols using CLSI guidelines .
- Metabolic interference : Use CYP3A4 knockout cell lines to isolate direct vs. metabolism-dependent effects .
- Structural analogs : Compare 7-(4-benzylpiperazin-1-yl) with 7-piperidine derivatives to pinpoint substituent-specific activity .
Q. What methodologies elucidate the compound’s mechanism of action?
- Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in CDK2-null cells .
- Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., glutathione adducts) to map signaling pathways .
Methodological Insights
Q. How to design derivatives with improved solubility while retaining activity?
- Hydrophilic substituents : Introduce morpholine or PEGylated groups at the 7-position. For example, 7-(4-morpholinopiperazin-1-yl) analogs show 3-fold higher solubility .
- Prodrug strategies : Phosphate ester prodrugs increase aqueous solubility (>100 μg/mL) and hydrolyze enzymatically in vivo .
- Co-crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to enhance dissolution rates without altering core structure .
Q. What in vivo models are appropriate for preclinical testing?
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice. Dose at 50 mg/kg/day (oral) for 21 days; monitor tumor volume via caliper measurements .
- Toxicology : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly. Histopathology post-necropsy identifies organ-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
